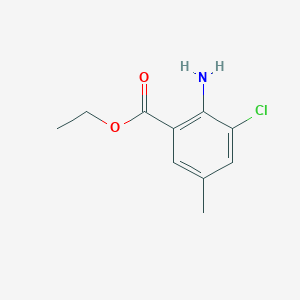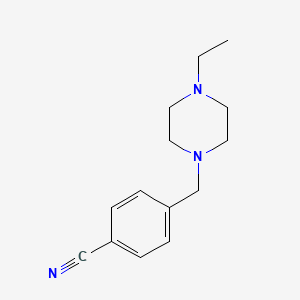
1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl group attached to the third position of the phenyl ring and a carboxylic acid group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-ethylphenylhydrazine and ethyl acetoacetate.
Reaction Steps: The reaction involves the condensation of 3-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Safety Measures: Proper safety measures are implemented to handle hazardous chemicals and to ensure the safety of workers.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions are typically carried out using nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Nitro- or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid is used as a building block in organic synthesis for the preparation of various pyrazole derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds: Other pyrazole derivatives, such as 1-phenyl-1H-pyrazole-3-carboxylic acid and 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Uniqueness: 1-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-(3-ethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-4-3-5-10(8-9)14-7-6-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |
Clave InChI |
SZWOVCOXGZTOPU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)





![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)

![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)





